5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a fluorinated quinoline derivative. This compound is part of the broader class of fluoroquinolones, which are known for their significant antibacterial properties. The presence of fluorine atoms in the quinoline ring enhances its biological activity, making it a valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7,8-trifluoro-1,4-dihydroquinoline derivatives with ethylamine and subsequent oxidation to introduce the amino group .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and properties .
Scientific Research Applications
5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its use in developing new antibiotics and antiviral drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-AMINO-1-ETHYL-6,7,8-TRIFLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum antibacterial activity
Properties
Molecular Formula |
C12H9F3N2O3 |
---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
5-amino-1-ethyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-17-3-4(12(19)20)11(18)5-9(16)7(14)6(13)8(15)10(5)17/h3H,2,16H2,1H3,(H,19,20) |
InChI Key |
QBPREFHFYMKGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C(C(=C(C(=C21)F)F)F)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.